N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(phenylsulfanyl)propanehydrazide
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Overview
Description
N’-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(phenylsulfanyl)propanehydrazide, also known by its chemical formula C14H17NO4, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes:: The synthetic route to prepare this compound involves several steps. One common approach is as follows:
Formation of 4-(2-Morpholin-4-yl)-2-oxoethoxyphenyl ethanone: This intermediate is synthesized by reacting 4-hydroxybenzaldehyde with morpholine and ethyl chloroformate.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to yield N’-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(phenylsulfanyl)propanehydrazide.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using the above synthetic route.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) are commonly used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the carbonyl group.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the phenylsulfanyl group.
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit antitumor or antimicrobial properties.
Chemistry: As a versatile building block for designing new compounds.
Industry: In the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H25N3O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(E)-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-2-phenylsulfanylpropanamide |
InChI |
InChI=1S/C22H25N3O4S/c1-17(30-20-5-3-2-4-6-20)22(27)24-23-15-18-7-9-19(10-8-18)29-16-21(26)25-11-13-28-14-12-25/h2-10,15,17H,11-14,16H2,1H3,(H,24,27)/b23-15+ |
InChI Key |
OJWRITLYLZCXOB-HZHRSRAPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)N2CCOCC2)SC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OCC(=O)N2CCOCC2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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